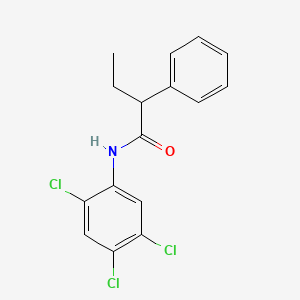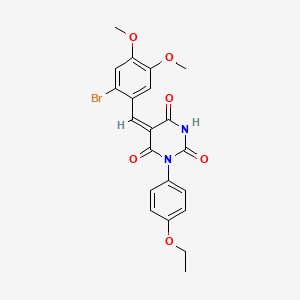![molecular formula C19H18N4O B4994379 2-[3-(1H-pyrazol-3-yl)phenyl]-3-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B4994379.png)
2-[3-(1H-pyrazol-3-yl)phenyl]-3-(1-pyrrolidinylcarbonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(1H-pyrazol-3-yl)phenyl]-3-(1-pyrrolidinylcarbonyl)pyridine, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[3-(1H-pyrazol-3-yl)phenyl]-3-(1-pyrrolidinylcarbonyl)pyridine is complex and not fully understood. However, it is believed that this compound acts as a modulator of various cellular processes, including signaling pathways and gene expression. This compound has been shown to interact with specific proteins and enzymes, altering their activity and function. These interactions may lead to changes in cellular processes, such as apoptosis, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In medicinal chemistry, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In neuroscience, this compound has been shown to protect neurons from oxidative stress and neurotoxicity. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(1H-pyrazol-3-yl)phenyl]-3-(1-pyrrolidinylcarbonyl)pyridine has several advantages for use in lab experiments, including its high purity and stability. However, this compound also has limitations, including its limited solubility and potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using this compound.
Zukünftige Richtungen
For research on 2-[3-(1H-pyrazol-3-yl)phenyl]-3-(1-pyrrolidinylcarbonyl)pyridine include investigating its potential as a drug candidate for neurological disorders, understanding its neuroprotective effects, and optimizing its anticancer properties.
Synthesemethoden
The synthesis method of 2-[3-(1H-pyrazol-3-yl)phenyl]-3-(1-pyrrolidinylcarbonyl)pyridine involves the reaction between 3-(1H-pyrazol-3-yl)aniline and 3-(1-pyrrolidinylcarbonyl)pyridine in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, concentration, and time, to achieve a high yield of this compound. The purity of the final product is crucial for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-[3-(1H-pyrazol-3-yl)phenyl]-3-(1-pyrrolidinylcarbonyl)pyridine has shown potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In neuroscience, this compound has been investigated for its effects on the central nervous system, including its potential neuroprotective properties. In cancer research, this compound has been studied as a potential anticancer agent, due to its ability to inhibit tumor growth.
Eigenschaften
IUPAC Name |
[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(23-11-1-2-12-23)16-7-4-9-20-18(16)15-6-3-5-14(13-15)17-8-10-21-22-17/h3-10,13H,1-2,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLQCCABSCPCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC=C2)C3=CC=CC(=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4994312.png)
![2-(1-{1-[(3E)-3-pentenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B4994314.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4994324.png)
![2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B4994332.png)



![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4994354.png)
![2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B4994359.png)
![1-(3,5-dimethylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4994366.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4994389.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B4994395.png)